(1S)-(-)-Camphanic acid

Catalog No.
S1526584
CAS No.
13429-83-9
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(-)-Camphanic acid

CAS Number

13429-83-9

Product Name

(1S)-(-)-Camphanic acid

IUPAC Name

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)

InChI Key

KPWKPGFLZGMMFX-UHFFFAOYSA-N

SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C

Synonyms

Camphanic Acid; (-)-ω-Camphanic Acid; (-)-Camphanic Acid; (-)-ω-Camphanic Acid; (1S)-(-)-Camphanic Acid; (1S)-Camphanic Acid; (1S,4R)-(-)-Camphanic Acid; (1S,4R)-ω-Camphanic Acid; (1S)-4,7,7-Trimethyl-3-oxo-2-Oxabicyclo[2.2.1]heptane-1-carboxylic Ac

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C

Isomeric SMILES

CC1([C@@]2(CCC1(C(=O)O2)C)C(=O)O)C

Organic synthesis:

(1S)-(-)-Camphanic acid serves as a valuable chiral building block in organic synthesis due to its readily available, optically pure form and the presence of a functional carboxylic acid group. Researchers employ it as a starting material or intermediate in the synthesis of various complex molecules, including:

  • Pharmaceuticals: The unique chiral environment of (1S)-(-)-camphanic acid allows for the synthesis of enantiomerically pure drugs, which are crucial for achieving desired therapeutic effects and minimizing side effects.
  • Natural products: Researchers utilize (1S)-(-)-camphanic acid to synthesize complex natural products with diverse biological activities, such as antibiotics, anti-inflammatory agents, and insecticides.
  • Functional materials: The rigid and chiral structure of (1S)-(-)-camphanic acid makes it suitable for the design and synthesis of functional materials with specific properties, such as liquid crystals and asymmetric catalysts.

Asymmetric catalysis:

(1S)-(-)-Camphanic acid can be transformed into various chiral catalysts that play a vital role in asymmetric catalysis reactions. These reactions are essential for the synthesis of enantiopure compounds with high selectivity, which is crucial in numerous fields, including pharmaceuticals, agrochemicals, and fine chemicals.

(1S)-(-)-Camphanic acid is a chiral compound with the molecular formula C10H14O4C_{10}H_{14}O_{4} and a CAS number of 13429-83-9. It is recognized for its crystalline powder form, typically appearing as white to slightly beige. This compound is a derivative of camphor and is characterized by its unique structural features, including a bicyclic framework. The melting point of (1S)-(-)-Camphanic acid ranges from 201 to 205 °C, and it exhibits optical activity with a specific rotation of [α]20/D -18.5° in dioxane .

(1S)-(-)-Camphanic acid is primarily utilized as a chiral auxiliary in organic synthesis, particularly for the resolution of racemic mixtures. Its ability to induce chirality makes it valuable in the pharmaceutical industry where enantiomerically pure compounds are often required.

, notably:

  • Formation of Camphanoyl Chloride: By reacting with thionyl chloride, (1S)-(-)-Camphanic acid can be converted into (1S,4R)-camphanoyl chloride, which is useful in further synthetic applications .
  • Esterification Reactions: It can undergo esterification to form esters that may have different biological activities or properties.
  • Oxidation Reactions: The compound can be oxidized to yield other derivatives that may have distinct functionalities in organic synthesis.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Several methods exist for synthesizing (1S)-(-)-Camphanic acid:

  • From Camphor: The most common method involves the oxidation of camphor using nitric acid or other oxidizing agents, yielding camphoric acid which can then be converted into camphanic acid through specific reaction pathways .
  • Chiral Synthesis: As a chiral compound, (1S)-(-)-Camphanic acid can be synthesized using asymmetric synthesis techniques that involve chiral catalysts or starting materials to ensure the desired stereochemistry is achieved.
  • Reactions with Other Reagents: It can also be synthesized through various organic reactions involving other chiral or achiral precursors under controlled conditions to maintain its chirality .

(1S)-(-)-Camphanic acid has several applications:

  • Chiral Auxiliary: It is predominantly used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
  • Pharmaceuticals: Its derivatives are explored for their potential use in pharmaceuticals due to their biological activities.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including esters and chlorides that are useful in further chemical transformations .

Interaction studies involving (1S)-(-)-Camphanic acid often focus on its role in facilitating reactions with other compounds. For instance, studies have shown that it can interact effectively with thionyl chloride for the formation of camphanoyl chloride. Additionally, its interactions within biological systems are under investigation to understand how it influences the efficacy and safety profiles of pharmaceutical agents derived from it .

Several compounds share structural similarities with (1S)-(-)-Camphanic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Camphoric AcidCarboxylic AcidDerived from camphor; exists in multiple forms
BorneolMonoterpenoid AlcoholHas different functional groups and properties
MentholMonoterpenoid AlcoholExhibits cooling sensation; used in flavoring
IsoborneolMonoterpenoid AlcoholOptical isomer of borneol; different physical properties
(1R)-(+)-Camphanic AcidChiral CompoundEnantiomer of (1S)-(-)-camphanic acid; different optical activity

(1S)-(-)-Camphanic acid stands out due to its specific stereochemistry and its role as a chiral auxiliary, which enhances its utility in asymmetric synthesis compared to its non-chiral counterparts like camphoric acid.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13429-83-9

Dates

Modify: 2023-08-15

Explore Compound Types